molecular formula C13H18FNO2 B8682963 Tert-butyl 4-fluoro-3-(methylaminomethyl)benzoate CAS No. 171050-01-4

Tert-butyl 4-fluoro-3-(methylaminomethyl)benzoate

Cat. No. B8682963
CAS RN: 171050-01-4
M. Wt: 239.29 g/mol
InChI Key: DAQVUZYHQPEMQJ-UHFFFAOYSA-N
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Description

“Tert-butyl 4-fluoro-3-(methylaminomethyl)benzoate” likely refers to a compound that contains a benzoate group (a benzene ring attached to a carboxylate), a tert-butyl group, a fluorine atom, and a methylaminomethyl group. The exact properties of this compound would depend on the specific arrangement of these groups .


Molecular Structure Analysis

The molecular structure of this compound would include a benzene ring (from the benzoate group), a tert-butyl group (a central carbon atom bonded to three methyl groups and the rest of the molecule), a fluorine atom, and a methylaminomethyl group (a carbon atom bonded to an amino group and a methyl group). The exact structure would depend on how these groups are connected .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzoate group could undergo reactions like hydrolysis under acidic or basic conditions. The fluorine atom might be involved in nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, compounds with a benzoate group are often solid at room temperature, and they might have a characteristic aromatic smell . The presence of a fluorine atom could affect the compound’s reactivity and stability .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, it should be handled with appropriate safety precautions. This might include wearing protective clothing and eye protection, and working in a well-ventilated area .

Future Directions

The future directions for the study or use of this compound would depend on its properties and potential applications. It might be studied further to better understand its properties, or it might be used in the synthesis of other compounds .

properties

CAS RN

171050-01-4

Product Name

Tert-butyl 4-fluoro-3-(methylaminomethyl)benzoate

Molecular Formula

C13H18FNO2

Molecular Weight

239.29 g/mol

IUPAC Name

tert-butyl 4-fluoro-3-(methylaminomethyl)benzoate

InChI

InChI=1S/C13H18FNO2/c1-13(2,3)17-12(16)9-5-6-11(14)10(7-9)8-15-4/h5-7,15H,8H2,1-4H3

InChI Key

DAQVUZYHQPEMQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)F)CNC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of tert-butyl 4-fluoro-3-methylbenzoate (9.85 g, 46.9 mmole), N-bromosuccinimide (10 g, 56 mmole), benzoyl peroxide (0.6 g, 2.5 mmole), and CCl4 (100 mL) was heated to reflux with the aid of a 150 W tungsten flood lamp. After refluxing for 24 h, the reaction was cooled to RT and filtered, and the filter pad was washed with CCl4 (25 mL). The filtrate was concentrated to give the crude benzylic bromide (15.11 g, 59% pure by GC, containing 32% dibromide) as a yellow oil. To a solution of this crude bromide in THF (150 mL) was added with stirring at 0° C. a solution of methylamine (40 wt % in H2O, 20 mL, 232 mmole) in one portion. The reaction was allowed to warm to RT and stirred for 18 h, then was concentrated to half its volume. The residue was diluted with H2O (250 mL) and extracted with Et2O (2×150 mL). The combined organic layers were washed sequentially with 1.0 N NaOH (150 mL) and brine (150 mL), dried (Na2SO4), and concentrated. The remaining residue was purified by flash chromatography on silica gel (10% MeOH in 1:1 EtOAc/CHCl3) to give the title compound (4.85 g, 43%) as a yellow oil: MS (ES) m/e 240.0 (M+H)+.
Quantity
9.85 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Yield
43%

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